molecular formula C18H16N2O2 B10817083 (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one

(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one

Katalognummer: B10817083
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: KGGQLAKYJSYIJW-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a quinoxaline core with a methoxystyryl substituent, making it a subject of interest in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Wirkmechanismus

The mechanism of action of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves:

Eigenschaften

Molekularformel

C18H16N2O2

Molekulargewicht

292.3 g/mol

IUPAC-Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one

InChI

InChI=1S/C18H16N2O2/c1-20-17-6-4-3-5-15(17)19-16(18(20)21)12-9-13-7-10-14(22-2)11-8-13/h3-12H,1-2H3/b12-9+

InChI-Schlüssel

KGGQLAKYJSYIJW-FMIVXFBMSA-N

Isomerische SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)OC

Kanonische SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.